2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S6905117
CAS No.
1785114-14-8
M.F
C8H5F3N2
M. Wt
186.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

CAS Number

1785114-14-8

Product Name

2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7/h1-4,13H

InChI Key

RVTNVMZBGIUOEA-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(N2)C(F)(F)F

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(F)(F)F
  • Potential applications based on structure: The presence of the trifluoromethyl group and the pyrrolo[2,3-c]pyridine core suggest potential applications in medicinal chemistry and materials science. Trifluoromethyl groups are a common functional group in pharmaceuticals due to their ability to enhance cell permeability and metabolic stability []. Pyrrolo[2,3-c]pyridine derivatives have been explored for their medicinal properties, including antitumor and antibacterial activities [].

2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine framework with a trifluoromethyl group at the 2-position. This unique structure contributes to its distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

The chemical reactivity of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine can be analyzed through various types of reactions:

  • Oxidation: The compound can undergo oxidation to form oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions can modify the trifluoromethyl group or the pyridine ring.
  • Substitution: The compound is prone to substitution reactions, particularly at the pyridine ring, utilizing reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions.

Research indicates that 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activities, including potential anticancer and anti-inflammatory effects. Interaction studies have shown that this compound interacts with specific protein targets involved in cellular signaling pathways, which is crucial for understanding its pharmacological profile. Notably, variations in substituents on the pyrrolo[2,3-c]pyridine structure significantly affect its binding affinity and selectivity towards kinases and other biological targets.

The synthesis of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves introducing a trifluoromethyl group into the pyrrolo[2,3-c]pyridine framework. Common methods include:

  • Nucleophilic Trifluoromethylation: This method utilizes reagents such as Togni Reagent I in the presence of hydrosilylation intermediates to introduce the trifluoromethyl group.
  • Vapor-Phase Reactions: Industrial production may involve high-temperature vapor-phase reactions with transition metal-based catalysts, such as simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using iron fluoride as a catalyst.

2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: The compound is utilized in developing bioactive molecules for studying biological pathways.
  • Industry: It is employed in producing agrochemicals and materials with unique properties due to its enhanced lipophilicity and stability.

Studies have demonstrated that 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine interacts with specific molecular targets and pathways. The trifluoromethyl group not only enhances lipophilicity but also contributes to the compound's binding affinity through hydrogen bonding and π-π interactions. These interactions are critical for optimizing its pharmacological profile and understanding its mechanism of action.

Several compounds share structural similarities with 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridinePyrrolo[2,3-b]pyridine structureStrong binding affinities to phosphodiesterase enzymes
4-Chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineChlorine substitution at 4-positionDifferent reactivity patterns due to chlorine presence
1H-Pyrrolo[3,2-c]pyridineAlternative pyrrole-pyridine fusionExhibits distinct biological activities compared to pyrrolo[2,3-c] variants

The unique trifluoromethyl substitution at the 2-position of the pyrrolo[2,3-c]pyridine framework distinguishes it from these similar compounds. This modification significantly influences its chemical reactivity and biological activity, making it a valuable target in medicinal chemistry research.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

186.04048265 g/mol

Monoisotopic Mass

186.04048265 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

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